molecular formula C7H8N2O2 B13544013 (2e)-3-(5-Methyl-1h-pyrazol-3-yl)prop-2-enoic acid

(2e)-3-(5-Methyl-1h-pyrazol-3-yl)prop-2-enoic acid

Cat. No.: B13544013
M. Wt: 152.15 g/mol
InChI Key: WXCPADUHQLZKDX-NSCUHMNNSA-N
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Description

“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” is a chemical compound with the following structural formula:

(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid\text{this compound} (2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid

It belongs to the class of pyrazole derivatives and contains both a pyrazole ring and an unsaturated carboxylic acid group. The compound’s systematic name reflects its double bond configuration (E-isomer) and the presence of a methyl-substituted pyrazole ring.

Preparation Methods

Synthetic Routes:: The synthesis of “(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” involves several routes. One common method is the condensation of 5-methylpyrazole with acetylenic carboxylic acids, followed by acidification to yield the target compound.

Reaction Conditions::
  • Reactants: 5-methylpyrazole, acetylenic carboxylic acid
  • Solvent: Organic solvents (e.g., ethanol, acetone)
  • Catalyst: Acid catalyst (e.g., sulfuric acid)
  • Temperature: Room temperature or reflux
  • Workup: Acidification, filtration, and purification

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and safety protocols ensures efficient production.

Chemical Reactions Analysis

Reactions:: “(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” can participate in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of related carboxylic acids or esters.

    Reduction: Reduction of the double bond yields saturated derivatives.

    Substitution: The carboxylic acid group can be substituted with other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst)

    Substitution: Various nucleophiles (e.g., amines, alcohols)

Major Products:: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Carboxylic acid derivatives
  • Reduction: Saturated derivatives
  • Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” finds applications in:

    Chemistry: As a building block for more complex molecules

    Biology: Studying pyrazole-based compounds in drug discovery

    Medicine: Investigating potential therapeutic effects

    Industry: Synthesis of specialty chemicals

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

“(2E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid” stands out due to its unique combination of a pyrazole ring and an unsaturated carboxylic acid group. Similar compounds include other pyrazole derivatives, but few share this specific structure.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(E)-3-(5-methyl-1H-pyrazol-3-yl)prop-2-enoic acid

InChI

InChI=1S/C7H8N2O2/c1-5-4-6(9-8-5)2-3-7(10)11/h2-4H,1H3,(H,8,9)(H,10,11)/b3-2+

InChI Key

WXCPADUHQLZKDX-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=NN1)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=NN1)C=CC(=O)O

Origin of Product

United States

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